Gamma-Glutamyl Transferase-IN-1

antifungal Gaeumannomyces graminis GGT inhibition

Researchers studying Gaeumannomyces graminis var. tritici (Ggt) and Fusarium graminearum (Fg) face limited potency and specificity with current antifungals. Gamma-Glutamyl Transferase-IN-1 (compound 4de) addresses this gap as a potent GGT inhibitor with a multi-modal mechanism. - >20-fold higher in vitro potency (EC50 0.23 μg/mL) vs. silthiopham against Ggt - Validated in vivo curative activity against Fg (EC50 0.21 μg/mL) - Dual antifungal/antibacterial activity, including anti-biofilm efficacy Supplied with ≥98% purity and characterized by rigorous analytical methods. Shipped ambient; stock typically available from major suppliers.

Molecular Formula C19H14FN5O2
Molecular Weight 363.3 g/mol
Cat. No. B12385713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-Glutamyl Transferase-IN-1
Molecular FormulaC19H14FN5O2
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=CC=C(C=C4)F)C(=O)N
InChIInChI=1S/C19H14FN5O2/c20-10-5-7-11(8-6-10)24-25-19(27)17-16-13(9-15(23-17)18(21)26)12-3-1-2-4-14(12)22-16/h1-9,22,24H,(H2,21,26)(H,25,27)
InChIKeyYJTPSLQPFXKRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Glutamyl Transferase-IN-1 Overview


Gamma-Glutamyl Transferase-IN-1 (compound 4de) is a synthetic β-carboline 1-hydrazide derivative [1] that targets gamma-glutamyl transferase (GGT). It exhibits potent antifungal and antibacterial activities through a multi-modal mechanism involving reactive oxygen species (ROS) accumulation, cell membrane disruption, and dysregulation of histone acetylation . The compound is characterized by its molecular formula C19H14FN5O2, a molecular weight of 363.35 g/mol, and a CAS registry number of 2956809-71-3 .

Target / Pathway

GGT (gamma-glutamyl transferase) inhibition studies; antifungal/antibacterial screening probe

Scaffold

β-carboline 1-hydrazide; distinct from mammalian GGT inhibitor chemotypes

Mechanism Context

Multi-modal pathway probe: reported ROS accumulation, membrane disruption, histone acetylation dysregulation

Gamma-Glutamyl Transferase-IN-1: Generic Substitution Failure


Generic substitution of Gamma-Glutamyl Transferase-IN-1 with other GGT inhibitors (e.g., acivicin, GGsTop) or standard antifungals (e.g., silthiopham) is not feasible due to profound differences in molecular target, potency, spectrum of activity, and mechanism of action. Acivicin and GGsTop are primarily mammalian GGT inhibitors with limited antifungal utility, while silthiopham, a commercial fungicide, shows significantly lower potency against the fungal pathogen Gaeumannomyces graminis var. tritici (Ggt) [1]. Furthermore, Gamma-Glutamyl Transferase-IN-1's unique β-carboline scaffold and its multi-modal mechanism of action—inducing ROS accumulation, membrane disruption, and histone acetylation dysregulation—are not replicated by these comparators, making direct substitution scientifically invalid .

Target Selectivity May Shift

Acivicin and GGsTop primarily engage mammalian GGT; antifungal target context may not transfer directly.

Mechanism Mismatch

Conventional GGT inhibitors act via active-site blockade; the multi-modal ROS/membrane/histone acetylation profile of this β-carboline is not replicated.

Potency Profile May Differ

Silthiopham, a commercial fungicide, showed a different EC50 order against Ggt; direct substitution risks shifting antifungal endpoint interpretation.

Quantitative Evidence for Gamma-Glutamyl Transferase-IN-1


Superior Antifungal Activity Against Ggt

Gamma-Glutamyl Transferase-IN-1 (compound 4de) exhibits a greater than 20-fold enhancement in inhibitory activity against the fungal pathogen Gaeumannomyces graminis var. tritici (Ggt) compared to the commercial fungicide silthiopham [1]. The EC50 values were 0.23 μg/mL for Gamma-Glutamyl Transferase-IN-1 and 2.39 μg/mL for silthiopham [1]. This significant difference underscores the compound's superior antifungal potency in vitro.

Ggt Antifungal Potency
Head-to-head
EC50 0.23 µg/mL (compound) vs. 2.39 µg/mL (silthiopham), >20-fold difference

Supports antifungal screening context

Comparator-specific; requires target-pathway validation

antifungal Gaeumannomyces graminis GGT inhibition

Anti-Fusarium graminearum Activity

Gamma-Glutamyl Transferase-IN-1 demonstrates potent antifungal activity against Fusarium graminearum (Fg) both in vitro (EC50 = 0.21 μg/mL) and in vivo [1]. While direct comparative data for Fg are not provided in the primary reference, the reported EC50 value establishes a benchmark for future comparative studies. The in vivo curative activity validates the compound's efficacy in a relevant biological system, distinguishing it from compounds only tested in vitro [1].

Fg Antifungal Activity
Reported
EC50 0.21 µg/mL (in vitro); in vivo curative activity reported

Supports antifungal model-response context

No direct comparator available; independent replication needed

antifungal Fusarium graminearum in vivo efficacy

Dual Antifungal and Antibacterial Activity

Gamma-Glutamyl Transferase-IN-1 exhibits both antifungal and antibacterial activities, a dual-action profile not shared by comparator GGT inhibitors like acivicin or GGsTop, which are primarily used in mammalian systems [1]. Specifically, it prevents the development of bacterial biofilms by Pseudomonas savastanoi pv. glycinea (Psg) and Clavibacter michiganensis subsp. michiganensis (Cms) [1]. While quantitative MIC or biofilm inhibition data are not detailed in the abstract, this antibacterial activity against plant pathogens broadens the compound's research utility beyond antifungal applications.

Antibacterial Biofilm Inhibition
Class-level inference
Prevents biofilm formation by Psg and Cms

Supports broad-spectrum screening context

Quantitative MIC data not reported; qualitative evidence

antibacterial biofilm inhibition broad-spectrum

Multi-Modal Mechanism of Action

Unlike classic GGT inhibitors such as acivicin and GGsTop, which primarily act through competitive or irreversible enzyme inhibition, Gamma-Glutamyl Transferase-IN-1 exerts its bioactivity through a multi-modal mechanism: accumulation of reactive oxygen species (ROS), disruption of cell membranes, and dysregulation of histone acetylation [1]. This mechanistic divergence may confer advantages in overcoming resistance and targeting fungal pathogens with unique metabolic vulnerabilities. Direct quantitative comparisons of these downstream effects are not yet available, but the distinct mechanism is a key differentiator.

Mechanistic Profile
Class-level inference
ROS accumulation, membrane disruption, histone acetylation dysregulation

Supports pathway-response interpretation

Downstream effect comparison not yet available

mechanism of action ROS histone acetylation

Gamma-Glutamyl Transferase-IN-1 Applications


Ggt Inhibition in Wheat Take-All Research

Researchers studying Gaeumannomyces graminis var. tritici (Ggt) and wheat take-all disease should prioritize Gamma-Glutamyl Transferase-IN-1 over silthiopham due to its >20-fold higher in vitro potency (EC50 0.23 μg/mL vs. 2.39 μg/mL) [1]. This enhanced potency allows for lower working concentrations, reducing solvent effects and enabling more sensitive mechanistic studies of Ggt biology and fungicide resistance.

Fusarium Head Blight Efficacy Studies

For investigations of Fusarium graminearum (Fg) pathogenesis and control, Gamma-Glutamyl Transferase-IN-1 provides a validated tool with demonstrated in vitro (EC50 0.21 μg/mL) and in vivo curative activity [1]. This compound is suitable for follow-up studies on Fusarium head blight in cereals, including dose-response optimization, formulation development, and combination studies with existing fungicides.

Dual-Mode Plant Pathogen & Anti-Biofilm Research

Gamma-Glutamyl Transferase-IN-1's unique dual antifungal/antibacterial activity [1] makes it an ideal candidate for research on broad-spectrum plant disease management. Its ability to prevent biofilm formation by Pseudomonas savastanoi pv. glycinea (Psg) and Clavibacter michiganensis subsp. michiganensis (Cms) supports its use in studies of bacterial plant pathogens and anti-biofilm strategies, a capability not offered by conventional GGT inhibitors or silthiopham.

Novel Antifungal Pathway Mechanistic Studies

Given its distinct multi-modal mechanism involving ROS accumulation, membrane disruption, and histone acetylation dysregulation [1], Gamma-Glutamyl Transferase-IN-1 is particularly suited for basic research into non-canonical antifungal pathways. Scientists can utilize this compound to probe fungal stress responses, cell wall integrity, and epigenetic regulation, potentially uncovering new druggable targets for antifungal development.

Application
Selection Property
Validation Focus
Ggt take-all disease model studies
GGT-targeted antifungal context
Comparative potency endpoint review
Fusarium head blight model studies
In vivo model-response context
Curative activity endpoint validation
Broad-spectrum plant pathogen screening
Dual antifungal/antibacterial profile
Biofilm inhibition endpoint review
Non-canonical antifungal pathway research
Multi-modal mechanism probe
ROS, membrane, histone acetylation endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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